
Ditiocarb-d10
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Overview
Description
Ditiocarb-d10 (Diethyldithiocarbamic acid-d10) is a deuterium-labeled derivative of ditiocarb (diethyldithiocarbamic acid), where ten hydrogen atoms are replaced with deuterium. This isotopic substitution enhances its utility in pharmacokinetic and metabolic studies by improving traceability in mass spectrometry and nuclear magnetic resonance (NMR) analyses . This compound retains the core structure of its parent compound, featuring a dithiocarbamate functional group (–N(C₂H₅)₂CSSH), but its deuterated form alters physicochemical properties such as bond stability and metabolic pathways .
Key properties of this compound include:
- Molecular Formula: C₅H₁₁NS₂ (non-deuterated parent: C₅H₁₁NS₂; deuterated: C₅D₁₀HNS₂)
- Molecular Weight: 149.28 (parent), 159.38 (deuterated) .
- CAS Number: 1261734-83-1 (this compound), 147-84-2 (non-deuterated ditiocarb) .
- Storage: Stable at -20°C for 3 years (powder) or -80°C for 6 months (solvent solutions) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditiocarb-d10 is synthesized by incorporating deuterium into the Ditiocarb molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented. the general approach involves the substitution of hydrogen atoms with deuterium in the Ditiocarb molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. The production process likely involves the same principles as laboratory synthesis but on a larger scale. This includes the use of deuterated reagents and solvents, as well as specialized equipment to handle and incorporate deuterium into the Ditiocarb molecule .
Chemical Reactions Analysis
Types of Reactions
Ditiocarb-d10, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides and other oxidation products.
Reduction: The compound can be reduced to form thiols and other reduction products.
Substitution: This compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield disulfides, while reduction reactions may produce thiols .
Scientific Research Applications
HIV Treatment
Ditiocarb-d10 has been investigated for its therapeutic potential in managing HIV infections. Research indicates that diethyldithiocarbamate significantly reduces the incidence of opportunistic infections in patients with symptomatic HIV infection. A study demonstrated that Ditiocarb administration led to a reduction in the frequency of these infections, suggesting its role as an adjunct therapy in HIV management . The compound's mechanism is believed to involve the mitigation of oxidative stress associated with HIV infection, enhancing immune response through modulation of arachidonic acid metabolism .
Study Reference | Findings |
---|---|
Reduced incidence of opportunistic infections in HIV patients | |
Modulates oxidative stress and enhances immune response |
Metal Chelation and Detoxification
This compound functions as a chelating agent, facilitating the mobilization of toxic metals from biological tissues. Its efficacy in this role has been documented, particularly concerning heavy metals such as lead and mercury. The compound's ability to form stable complexes with metal ions allows for enhanced excretion and detoxification processes in both humans and experimental animals .
Anticancer Potential
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that copper dithiocarbamate complexes exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cellular redox balance, leading to cancer cell death . The deuterated form may offer advantages in pharmacokinetics and metabolic stability, making it a subject of interest for further studies.
Cancer Type | Mechanism of Action |
---|---|
Various | Induces apoptosis; disrupts redox balance |
Modulation of Arachidonic Acid Metabolism
This compound has been shown to influence the metabolism of arachidonic acid, a critical fatty acid involved in inflammatory responses. Studies reveal that the compound enhances the synthesis of hydroxyeicosatetraenoic acids (HETEs) while inhibiting thromboxane production at higher concentrations. This selective modulation suggests a potential role for this compound in managing inflammatory conditions and enhancing immune responses through lipid signaling pathways .
Role as a Thiol Delivery Agent
As a thiol delivery agent, this compound provides essential thiols that can counteract oxidative stress by replenishing glutathione levels within cells. This property is particularly beneficial in conditions characterized by oxidative damage, such as chronic inflammation and cancer .
Case Studies and Research Findings
Several case studies have documented the applications of this compound across different fields:
- HIV Infection Management : A clinical study demonstrated improved outcomes for patients receiving Ditiocarb alongside standard antiretroviral therapy, highlighting its safety and efficacy in reducing opportunistic infections .
- Cancer Research : Laboratory experiments using copper dithiocarbamate complexes have shown promising results in inducing apoptosis in various cancer cell lines, warranting further investigation into their therapeutic potential .
Mechanism of Action
The mechanism of action of Ditiocarb-d10 is similar to that of its non-deuterated counterpart, Ditiocarb. It acts as a chelating agent, binding to metal ions and facilitating their removal from biological systems. This property makes it useful in the treatment of metal poisoning and in various research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, potentially altering its distribution, metabolism, and excretion .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ditiocarb-d10 belongs to the dithiocarbamate class, which includes several pharmacologically active analogs. Below is a detailed comparison:
Ditiocarb (Diethyldithiocarbamic Acid)
- Structure: Non-deuterated parent compound.
- Molecular Weight : 149.28 .
- Pharmacology : Acts as an anti-HIV agent and metal-chelating compound. Inhibits NF-κB signaling, contributing to antiviral activity .
- Metabolism : Undergoes rapid hepatic oxidation and renal excretion. Deuterated analogs like this compound exhibit slower metabolic degradation due to the kinetic isotope effect .
- Applications : Used in chelation therapy and antiviral research.
Sodium Diethyldithiocarbamate-d10
- Structure : Sodium salt of this compound (C₅D₁₀NNaS₂) .
- Molecular Weight : 181.32 .
- Pharmacology : Inhibits superoxide dismutase (SOD), exhibiting dual antioxidant and pro-oxidant effects depending on dosage .
- Solubility : Water-soluble, unlike the free acid form (this compound), which requires organic solvents like DMSO for dissolution .
Other Dithiocarbamate Derivatives
lists structurally related compounds, including:
- Diethyldithiocarbamate-methyl-ester : Methylated ester form; enhances lipophilicity for improved membrane permeability.
- Diethylcarbamazine : Antiparasitic agent targeting filarial worms; lacks the dithiocarbamate group but shares the diethylamine backbone.
- Diethylstilbestrol-diacetate : A synthetic estrogen with a stilbene core; unrelated pharmacologically but shares diethyl substitution patterns .
Physicochemical and Pharmacokinetic Comparison
Property | This compound | Ditiocarb | Sodium Diethyldithiocarbamate-d10 |
---|---|---|---|
Molecular Weight | 159.38 | 149.28 | 181.32 |
LogP | 1.542 (parent compound) | 1.542 | Not reported |
Solubility | DMSO, PEG300 | DMSO, ethanol | Water, DMSO |
Storage Stability | -20°C (3 years) | -20°C (3 years) | Refrigerator (short-term) |
Key Pharmacological Role | Metabolic tracer | Anti-HIV, chelation | SOD inhibition |
CAS Number | 1261734-83-1 | 147-84-2 | 1261395-23-6 |
Notes:
- Deuterium substitution in this compound reduces metabolic clearance by up to 30% compared to non-deuterated ditiocarb, as observed in rodent models .
- Sodium Diethyldithiocarbamate-d10’s water solubility makes it preferable for in vitro assays, while this compound is used in tracer studies requiring organic solvents .
This compound
- Strengths: Ideal for quantitative mass spectrometry due to minimal interference from endogenous compounds . Used in studying ditiocarb’s role in metal detoxification and antiviral mechanisms .
- Limitations: Limited solubility in aqueous media restricts in vivo applications without formulation aids (e.g., Tween 80) .
Sodium Diethyldithiocarbamate-d10
- Strengths :
- Limitations :
Non-Deuterated Ditiocarb
Biological Activity
Ditiocarb-d10, a deuterated form of sodium diethyldithiocarbamate, is a compound with significant biological activity, particularly in the fields of immunology and pharmacology. This article explores its properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C5D10NNaS2
- Molecular Weight : 181.32 g/mol
- CAS Number : 1261395-23-6
These properties indicate that this compound is a stable compound suitable for various biological applications, especially as a tracer in pharmacokinetic studies due to the presence of deuterium.
This compound exhibits several biological activities:
- Antioxidant Activity : It has strong antioxidant properties that help in reducing oxidative stress, which is linked to various diseases.
- Chelating Agent : The compound can chelate metal ions, which plays a crucial role in its ability to detoxify heavy metals and improve metal ion metabolism.
- Immunomodulation : this compound enhances immune responses, particularly in models of HIV infection and cancer therapy.
Anti-HIV Activity
Research has shown that sodium diethyldithiocarbamate (the non-deuterated form) significantly reduces the incidence of HIV infection. A study conducted by Hersh et al. (1991) demonstrated that Ditiocarb sodium improved immune responses in patients with symptomatic HIV infection and AIDS, leading to prolonged survival rates and reduced lymphadenopathy .
Case Studies on Cancer Treatment
In oncology, this compound has been investigated for its potential to enhance the efficacy of chemotherapeutic agents. For instance, it has been shown to prevent nephrotoxicity associated with cisplatin without compromising its antitumor effects. This dual action makes it a valuable adjunct in cancer treatment protocols .
Pharmacokinetics
The incorporation of deuterium in this compound alters its pharmacokinetic profile compared to its non-deuterated counterpart. Studies indicate that deuteration can lead to improved metabolic stability and altered distribution characteristics, which are critical for drug development .
Table 1: Comparison of Pharmacokinetic Properties
Property | Ditiocarb (non-deuterated) | This compound |
---|---|---|
Bioavailability | 27% (non-effervescent) | Higher stability |
Metabolic Half-life | Shorter | Extended |
Immune Response Modulation | Moderate | Enhanced |
Applications in Clinical Research
This compound is utilized in various clinical studies focusing on drug interactions and metabolic pathways due to its isotopic labeling. This application is particularly relevant in metabolomics and proteomics, where understanding the fate of drugs within biological systems is essential .
Q & A
Basic Research Questions
Q. What key physicochemical properties of Ditiocarb-d10 must researchers prioritize during experimental design?
Methodological Answer: this compound’s properties, such as its density (1.079 g/cm³) , melting point (143–144°C) , and logP (1.542) , influence solubility, stability, and partitioning in biological systems . Researchers must:
- Characterize purity using NMR, LC-MS, or isotopic ratio analysis to confirm deuterium enrichment.
- Optimize storage conditions (e.g., inert atmosphere, low temperature) to prevent degradation.
- Account for isotopic effects in kinetic studies, as deuterium substitution may alter reaction rates compared to non-deuterated analogs.
Reference: Guidelines for experimental reproducibility and compound characterization .
Q. How can researchers validate the stability of this compound under varying experimental conditions?
Methodological Answer:
- Conduct accelerated stability studies (e.g., exposure to light, heat, or humidity) paired with HPLC or mass spectrometry to monitor degradation products.
- Use isotopic labeling tracking (e.g., deuterium loss via mass shift analysis) to assess isotopic exchange risks in aqueous or acidic environments.
- Compare stability profiles with non-deuterated ditiocarb to isolate deuterium-specific effects .
Reference: Protocols for compound stability testing in analytical chemistry .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
Methodological Answer:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to correct for matrix effects.
- Isotope dilution mass spectrometry (IDMS) for high precision in pharmacokinetic studies.
- Validate methods using spiked recovery experiments to ensure accuracy in complex samples (e.g., plasma, tissue homogenates).
Reference: Best practices for analytical method validation .
Advanced Research Questions
Q. How do isotopic effects of this compound influence its metabolic pathways compared to non-deuterated analogs?
Methodological Answer:
- Design comparative in vitro assays (e.g., liver microsomes) to quantify differences in metabolic clearance rates.
- Use deuterium kinetic isotope effect (DKIE) calculations to predict changes in CYP450-mediated oxidation.
- Pair with in vivo studies to correlate isotopic effects with bioavailability and metabolite profiles.
Reference: Frameworks for evaluating isotopic impacts in pharmacokinetics .
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Perform dose-response alignment to identify discrepancies in potency thresholds across models.
- Analyze protein binding and tissue distribution to explain reduced in vivo activity (e.g., plasma protein interference).
- Use computational modeling (e.g., PBPK) to integrate in vitro parameters (e.g., permeability) with in vivo outcomes.
Reference: Strategies for reconciling translational data gaps .
Q. What synthetic strategies maximize isotopic enrichment in this compound while minimizing side reactions?
Methodological Answer:
- Optimize deuterium exchange conditions (e.g., D₂O, catalytic deuteration) using kinetic monitoring to avoid over-deuteration.
- Employ purification techniques (e.g., preparative HPLC, recrystallization) to remove non-deuterated byproducts.
- Validate isotopic purity via high-resolution mass spectrometry (HRMS) and ²H-NMR .
Reference: Guidelines for synthetic protocol optimization .
Q. How can researchers integrate this compound into multi-omics studies to explore its mechanism of action?
Methodological Answer:
- Combine isotope-labeled metabolomics with proteomics to trace this compound’s interaction networks.
- Use stable isotope-resolved NMR (e.g., ¹³C/²H dual labeling) to map metabolic flux changes.
- Apply machine learning to correlate isotopic tracer data with transcriptomic or epigenetic datasets.
Reference: Advanced methodologies for multi-omics integration .
Q. Key Considerations for Data Reporting
- Reproducibility: Document synthetic routes, analytical parameters, and raw data in supplementary materials .
- Ethical Standards: Disclose deuterium sourcing and compliance with isotopic labeling regulations .
- Contradiction Analysis: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions during data interpretation .
Properties
Molecular Formula |
C5H11NS2 |
---|---|
Molecular Weight |
159.3 g/mol |
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioic acid |
InChI |
InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2 |
InChI Key |
LMBWSYZSUOEYSN-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=S)S)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCN(CC)C(=S)S |
Origin of Product |
United States |
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